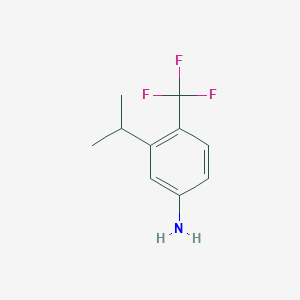

3-Isopropyl-4-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-6(2)8-5-7(14)3-4-9(8)10(11,12)13/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBUJCWINUQBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369882-03-0 | |

| Record name | 3-(propan-2-yl)-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isopropyl 4 Trifluoromethyl Aniline and Analogous Structures

Direct Synthetic Routes to Substituted Anilines

Direct approaches to substituted anilines like 3-isopropyl-4-(trifluoromethyl)aniline involve the sequential or concerted introduction of the desired substituents onto an aromatic ring that is either an aniline (B41778) derivative or a precursor that can be readily converted to an aniline.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. gold-chemistry.org In the context of synthesizing this compound, this could theoretically involve the isopropylation of 4-(trifluoromethyl)aniline (B29031). However, the direct Friedel-Crafts alkylation of anilines can be challenging due to the Lewis basicity of the amino group, which can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. researchgate.net

Despite these challenges, methodologies have been developed to overcome this limitation. For instance, metal triflates, such as copper triflate (Cu(OTf)₂), have been shown to catalyze the Friedel-Crafts benzoylation of aniline derivatives, suggesting their potential utility in alkylation reactions. researchgate.net Another approach involves the use of indium(III) triflate (In(OTf)₃) as a catalyst for the chemoselective alkylation of unprotected anilines with deactivated carbinols. benthamdirect.com These methods suggest that with the appropriate choice of catalyst and alkylating agent, a direct Friedel-Crafts isopropylation of 4-(trifluoromethyl)aniline or a protected derivative might be feasible.

An alternative strategy could involve the Friedel-Crafts alkylation of a phenol (B47542) derivative, which is generally more amenable to this reaction, followed by conversion of the hydroxyl group to an amino group. researchgate.net For example, the alkylation of 4-(trifluoromethyl)phenol (B195918) with an isopropyl source could be envisioned, followed by a multi-step conversion of the resulting phenol to the target aniline.

Table 1: Examples of Friedel-Crafts Reactions on Aromatic Amines and Related Compounds

| Catalyst | Aromatic Substrate | Alkylating/Acylating Agent | Product | Yield (%) | Reference |

| In(OTf)₃ | Unprotected anilines | CF₃-indole-3-carbinols | C-alkylated anilines | Moderate to High | benthamdirect.com |

| Cu(OTf)₂ | Aniline derivatives | 4-fluorobenzoyl chloride | Aminobenzophenones | Good | researchgate.net |

| No Catalyst | Phenol | Alkenes, Alkyl Halides | Alkylated Phenols | - | researchgate.net |

Trifluoromethylation Strategies

The introduction of a trifluoromethyl group onto an aromatic ring is a key transformation in the synthesis of many modern chemicals. For the synthesis of this compound, a plausible route involves the trifluoromethylation of 3-isopropylaniline.

Palladium-catalyzed trifluoromethylation of arenes has emerged as a powerful tool. nih.govnih.gov These methods often utilize a trifluoromethyl source such as CF₃Br or TMSCF₃ (trimethyl(trifluoromethyl)silane) in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov The reaction proceeds via a C-H activation mechanism, allowing for the direct introduction of the CF₃ group. For instance, palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions has been reported with a broad substrate scope, tolerating functional groups like esters, amides, and nitriles. nih.gov

Another important class of reagents for trifluoromethylation are electrophilic trifluoromethylating agents, such as Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) and Togni's reagents. enamine.netnih.govresearchgate.net These reagents can directly trifluoromethylate nucleophilic aromatic compounds like anilines. nih.govresearchgate.net The reaction of anilines with Umemoto's reagent can produce ortho- and para-trifluoromethylated anilines in good yields. nih.gov Computational studies suggest that this reaction proceeds via a backside attack mechanism. rsc.org

Table 2: Examples of Trifluoromethylation Reactions

| Catalyst/Reagent | Substrate | Trifluoromethyl Source | Product | Yield (%) | Reference |

| Pd(dba)₂ / tBuXPhos | Cyclohexenyl triflates | TMSCF₃ / KF | Trifluoromethylated cyclohexenes | Modest to High | nih.gov |

| Umemoto's Reagent IV | 4-tert-butylaniline | Umemoto's Reagent IV | 2-Trifluoromethyl-4-tert-butylaniline | 91 | nih.gov |

| Ni Catalyst | Anilines | Togni's Reagent | Trifluoromethylated anilines | Good | researchgate.net |

Reduction Reactions of Nitro or Other Precursors

A common and effective strategy for the synthesis of anilines is the reduction of a corresponding nitroarene. libretexts.orggoogle.com This approach is particularly useful when the desired substitution pattern can be readily achieved on a nitrobenzene (B124822) precursor. For the synthesis of this compound, the key intermediate would be 5-isopropyl-2-nitrobenzotrifluoride. The synthesis of this precursor could potentially be achieved by the nitration of 3-isopropylbenzotrifluoride.

Once the nitro precursor is obtained, a variety of reduction methods can be employed. Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com This method is generally clean and efficient, producing water as the only byproduct. For example, 5-fluoro-2-nitrobenzotrifluoride (B123530) has been successfully reduced to 5-fluoro-2-aminobenzotrifluoride using Raney nickel or Pd/C catalysts with high yields. google.com

Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride, or sodium dithionite (B78146) are commonly used for the reduction of nitroarenes.

Table 3: Conditions for the Reduction of Nitroarenes to Anilines

| Reducing Agent/Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |

| Raney Nickel / H₂ | 5-fluoro-2-nitrobenzotrifluoride | Ethanol | 30-35 °C, 0.5 MPa | 82.0 | google.com |

| 5% Pd/C / H₂ | 5-fluoro-2-nitrobenzotrifluoride | Ethanol | 30-35 °C, 0.5 MPa | 84.9 | google.com |

| Fe / Isobutyric Acid | Nitrated Benzotrifluoride | - | - | High | researchgate.net |

Approaches Utilizing Trifluoromethylated Anilines as Building Blocks

An alternative synthetic strategy involves starting with a commercially available or readily synthesized trifluoromethylated aniline and then introducing the desired substituents through cross-coupling reactions. This approach is particularly useful for building more complex molecules.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org This reaction is widely used to form carbon-carbon bonds and can be applied to trifluoromethylated aniline derivatives. organic-chemistry.org For instance, a halogenated derivative of this compound, such as 3-iodo-4-(trifluoromethyl)aniline, could be coupled with various terminal alkynes to generate a range of alkynyl-substituted anilines.

The reaction conditions for Sonogashira couplings are generally mild, and a variety of palladium catalysts, ligands, and bases can be employed. libretexts.org Copper-free Sonogashira reactions have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl.

Analogous reactions have been successfully performed on related structures. For example, brominated 2-trifluoromethylquinolines have been subjected to Sonogashira reactions with various acetylenes, affording the corresponding alkynylated products in good to excellent yields. wikipedia.org

Table 4: Representative Sonogashira Coupling Reactions

| Palladium Catalyst | Ligand | Co-catalyst | Aryl Halide | Alkyne | Base | Solvent | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | CuI | Brominated 2-trifluoromethylquinoline | Phenylacetylene | NEt₃ | Dioxane | 71-99 | wikipedia.org |

| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Aryl Iodide | Terminal Alkyne | Amine | Various | Good | wikipedia.org |

| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | Aryl Bromide | Terminal Alkyne | TMP | DMSO | up to 97 | nih.gov |

Transition Metal-Catalyzed Amination Processes

Transition metal-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, are highly effective methods for the formation of C-N bonds. wikipedia.orgrsc.org This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a suitable ligand and base. researchgate.netlibretexts.org This methodology can be applied in two ways to synthesize derivatives of this compound.

In the first approach, this compound can act as the amine component and be coupled with various aryl halides to produce N-arylated derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. nih.gov

Alternatively, a halogenated derivative of this compound could serve as the aryl halide component, which is then coupled with a variety of primary or secondary amines. The Buchwald-Hartwig amination has a broad substrate scope and is tolerant of a wide range of functional groups. nih.govnih.gov For example, the coupling of 1-chloro-4-(trifluoromethyl)benzene with 2-aminopyridine (B139424) has been achieved in 83% yield, demonstrating the utility of this reaction with trifluoromethylated substrates. nih.gov

Beyond palladium, other transition metals like nickel have also been shown to catalyze the amination of aryl halides. rsc.org Copper-catalyzed amination of aryl bromides has also been developed as a complementary method. nih.gov

Table 5: Examples of Buchwald-Hartwig Amination Reactions

| Palladium Catalyst | Ligand | Aryl Halide | Amine | Base | Solvent | Yield (%) | Reference |

| BrettPhos Pd G3 | BrettPhos | 3,5-bis(trifluoromethyl)bromobenzene | Primary anilines | - | Lipid | 94-99 | nih.gov |

| Pd(OAc)₂ | X-Phos | 2-bromo-13α-estrone | Nitroanilines | KOt-Bu | - | High | wikipedia.org |

| Pd(PPh₃)₄ | PPh₃ | Aryl fluorosulfonates | Anilines | Cs₂CO₃ | Toluene | Moderate to Good | researchgate.net |

Advanced N-Trifluoromethylation of Amines (General Principles)

The introduction of a trifluoromethyl (-CF3) group directly onto a nitrogen atom is a crucial strategy in modern medicinal and agrochemical research. This substitution can significantly alter a molecule's physicochemical properties, such as basicity, lipophilicity, membrane permeability, and metabolic stability. chinesechemsoc.orgchinesechemsoc.orgnih.gov The strong electron-withdrawing nature of the -CF3 group markedly reduces the basicity of the parent amine, which can be advantageous for modulating biological activity and bioavailability. chinesechemsoc.orgnih.gov

Historically, the direct N-trifluoromethylation of amines has been challenging, often requiring harsh reaction conditions, pre-functionalized starting materials, or multi-step syntheses with limited scope. chinesechemsoc.orgchinesechemsoc.org However, recent advancements have led to the development of more efficient and versatile methodologies. These advanced principles can be broadly categorized based on the nature of the trifluoromethyl source and the reaction mechanism.

Electrophilic and Nucleophilic Trifluoromethylation

Traditional approaches have centered on electrophilic, nucleophilic, or radical-based trifluoromethylating agents.

Electrophilic Reagents : These reagents act as a source of "CF3+". Prominent examples include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). chinesechemsoc.orgnih.govchem-station.com They directly transfer a trifluoromethyl group to the nucleophilic nitrogen of an amine.

Nucleophilic Reagents : These methods utilize a "CF3-" source, with the most common being (Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. chinesechemsoc.orgacademie-sciences.fr These reactions are typically metal-mediated or catalyzed. chinesechemsoc.org

While foundational, these methods can be limited by the stability of the reagents, the need for specific catalysts, and constraints on the amine substrates. chinesechemsoc.org

Desulfurizative-Fluorination and Umpolung Strategies

A significant breakthrough in N-trifluoromethylation involves the use of desulfurizative-fluorination. This strategy offers a mild, operationally simple, and highly effective route, particularly for secondary amines. chinesechemsoc.orgnih.gov One of the most prominent protocols employs a combination of carbon disulfide (CS2) and silver fluoride (B91410) (AgF). chinesechemsoc.orgchinesechemsoc.org The general mechanism involves the amine reacting with CS2 to form a dithiocarbamate (B8719985) intermediate, which then undergoes desulfurizative-fluorination with AgF to yield the N-CF3 product. chinesechemsoc.org

Another advanced approach utilizes a formal umpolung (polarity reversal) strategy. nih.govresearchgate.net A key reagent in this class is tetramethylammonium (B1211777) trifluoromethylthiolate ((Me4N)SCF3), a bench-stable solid. nih.gov This nucleophilic reagent reacts rapidly with secondary amines to form a thiocarbamoyl fluoride intermediate. Subsequent treatment with a fluoride source like AgF smoothly converts this intermediate into the final N-trifluoromethyl amine. nih.govresearchgate.net

The key advantages of these modern methods include:

Operational Simplicity : Many are one-pot procedures using readily available reagents. chinesechemsoc.orgnih.gov

Mild Conditions : Reactions can often be conducted at room temperature or slightly elevated temperatures. nih.govresearchgate.net

Broad Substrate Scope : A wide range of functional groups are tolerated, making these methods suitable for the late-stage modification of complex molecules and drug candidates. chinesechemsoc.orgnih.govresearchgate.net

These advanced methodologies are most effective for secondary amines. Therefore, a primary aniline like This compound would typically require an initial N-alkylation or N-arylation step to form a secondary amine before it could be used as a substrate in these state-of-the-art N-trifluoromethylation reactions.

The table below summarizes and compares various advanced N-trifluoromethylation reagents.

| Reagent/System | Reagent Type | Typical Substrates | Key Advantages | Limitations |

|---|---|---|---|---|

| Togni/Umemoto Reagents | Electrophilic ("CF3+") | Primary/Secondary Amines, N-Heterocycles | Direct trifluoromethylation | Can require specific catalysts; scope can be limited. chinesechemsoc.orgnih.gov |

| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic ("CF3-") | Imines, Nitrosoarenes | Well-established and versatile CF3 source | Often requires metal catalysts and pre-functionalized substrates. chinesechemsoc.orgacademie-sciences.fr |

| CS2 / AgF | Desulfurizative-Fluorination | Secondary Amines | Operationally simple, one-step process from available materials. chinesechemsoc.orgchinesechemsoc.org | Primarily effective for secondary amines. chinesechemsoc.org |

| (Me4N)SCF3 / AgF | Umpolung / Desulfurizative-Fluorination | Secondary Amines | Uses a bench-stable solid reagent, rapid, mild conditions, high functional group tolerance. nih.govresearchgate.net | Primarily effective for secondary amines. nih.gov |

The following table provides selected examples of N-trifluoromethylation of various aniline derivatives using an advanced desulfurizative-fluorination method, illustrating the typical conditions and yields.

| Starting Amine | Product | Yield | Reference |

|---|---|---|---|

| N,3-dimethylaniline | N,3-dimethyl-N-(trifluoromethyl)aniline | 75% | rsc.org |

| N,4-dimethylaniline | N,4-dimethyl-N-(trifluoromethyl)aniline | 87% | rsc.org |

| 4-methoxy-N-methylaniline | 4-methoxy-N-methyl-N-(trifluoromethyl)aniline | 77% | rsc.org |

| N-butylaniline | N-butyl-N-(trifluoromethyl)aniline | 82% | rsc.org |

| N-benzylaniline | N-benzyl-N-(trifluoromethyl)aniline | 79% | rsc.org |

Chemical Reactivity and Transformation Studies of 3 Isopropyl 4 Trifluoromethyl Aniline Derivatives

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org The directing effects of the substituents on the 3-isopropyl-4-(trifluoromethyl)aniline ring determine the position of incoming electrophiles.

The amine (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.com This donation stabilizes the cationic intermediate (the arenium ion) formed during the substitution process, particularly when the attack occurs at the ortho and para positions. wikipedia.org The isopropyl group is also an ortho, para-director, though it is a weaker activating group that operates primarily through an inductive effect. youtube.com Conversely, the trifluoromethyl (-CF₃) group is a strong deactivating group and a meta-director because of its potent electron-withdrawing inductive effect.

In the case of this compound, these effects combine to determine the likely sites of substitution:

Amino Group (-NH₂ at C1): Directs electrophiles to positions 2, 4, and 6. Position 4 is blocked by the -CF₃ group.

Isopropyl Group (-CH(CH₃)₂ at C3): Directs electrophiles to positions 2, 4, and 6. Position 4 is blocked.

Trifluoromethyl Group (-CF₃ at C4): Directs electrophiles to positions 2 and 6 (which are meta to it).

Both activating groups and the deactivating group direct incoming electrophiles to positions 2 and 6. Therefore, substitution is strongly favored at these two sites. However, the steric hindrance imposed by the bulky isopropyl group at position 3 is expected to disfavor electrophilic attack at the adjacent position 2. Consequently, position 6 is predicted to be the most probable site for electrophilic aromatic substitution. In reactions like halogenation or nitration, the major product would be the 2-substituted or 6-substituted isomer, with the latter often predominating. youtube.com

| Position | Influence of -NH₂ (at C1) | Influence of Isopropyl (at C3) | Influence of -CF₃ (at C4) | Overall Predicted Reactivity |

|---|---|---|---|---|

| 2 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | Favored, but sterically hindered |

| 5 | Meta (Deactivating) | Meta (Deactivating) | Ortho (Deactivating) | Strongly disfavored |

| 6 | Ortho (Activating) | Para (Activating) | Meta (Deactivating) | Most favored site |

It is important to note that under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amine group can be protonated to form an anilinium ion (-NH₃⁺). byjus.com This protonated group is strongly deactivating and a meta-director. This would alter the substitution pattern, directing the incoming electrophile to position 5.

Nucleophilic Reactions Involving the Aromatic Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic. However, the nucleophilicity of the amine in this compound is significantly modulated by the electronic effects of the ring substituents. The potent electron-withdrawing trifluoromethyl group at the para position reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to unsubstituted aniline (B41778).

Despite this reduced reactivity, the amine group can still participate in several characteristic nucleophilic reactions:

Salt Formation: As a base, it readily reacts with acids to form the corresponding anilinium salts.

Diazotization: The primary aromatic amine can be converted into a diazonium salt upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C). The resulting diazonium salt (3-isopropyl-4-(trifluoromethyl)benzenediazonium chloride) is a versatile intermediate. It can undergo a variety of substitution reactions (e.g., Sandmeyer reactions) where the diazonium group is replaced by nucleophiles such as -Cl, -Br, -CN, or -OH, providing a pathway to a wide range of derivatives that are not accessible through direct electrophilic substitution.

Cross-Coupling Reactions for Functional Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions primarily in two ways: as a nucleophilic coupling partner in C-N bond-forming reactions or as a substrate in reactions like the Suzuki-Miyaura coupling if first converted to an aryl halide.

Buchwald-Hartwig Amination: In this reaction, the amine acts as a nucleophile, coupling with an aryl halide or triflate. While the electronically deactivating -CF₃ group reduces the amine's nucleophilicity, conditions have been developed to couple even electron-poor anilines. nih.gov The steric hindrance from the ortho-isopropyl group is also a factor, but many modern palladium-ligand systems can tolerate significant steric bulk. nih.gov

As a Substrate (after modification): If a halogen is introduced onto the aromatic ring (e.g., at position 6 via electrophilic bromination), the resulting halo-aniline can serve as an electrophilic partner in various cross-coupling reactions. For instance, a bromo-derivative could undergo Suzuki-Miyaura coupling with a boronic acid to form a C-C bond, or Sonogashira coupling with a terminal alkyne.

| Reaction Name | Role of Aniline Derivative | Coupling Partner | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Nucleophile | Aryl Halide/Triflate | Aryl-Nitrogen |

| Suzuki-Miyaura Coupling | Electrophile (as Aryl Halide) | Organoboron Compound | Aryl-Aryl |

| Heck Coupling | Electrophile (as Aryl Halide) | Alkene | Aryl-Carbon (vinyl) |

| Sonogashira Coupling | Electrophile (as Aryl Halide) | Terminal Alkyne | Aryl-Carbon (alkynyl) |

Derivatization and Functional Group Interconversion

The amine group is a prime site for derivatization, allowing for the synthesis of a wide array of related compounds with modified properties.

Acylation: The primary amine reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form amides. For example, reaction with acetyl chloride would yield N-(3-isopropyl-4-(trifluoromethyl)phenyl)acetamide. This reaction is often used as a protecting strategy for the amine group, as the resulting amide is less nucleophilic and less prone to oxidation. The acetyl group can typically be removed later by acidic or basic hydrolysis. Studies on similar molecules like 4-(trifluoromethyl)aniline (B29031) have shown successful acylation to form salicylanilides. mdpi.com

Alkylation: The amine can also undergo N-alkylation with alkyl halides. google.com However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Reductive amination, which involves the condensation of the amine with an aldehyde or ketone to form an imine followed by in situ reduction, is a more controlled method for preparing secondary or tertiary amines.

Imine Formation: As a primary amine, this compound undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of the C=N double bond is a reversible process. libretexts.org Imines are valuable synthetic intermediates themselves, for example, they can be reduced to secondary amines or attacked by nucleophiles.

Mannich Reaction: This is a three-component condensation reaction involving an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine. bepls.com this compound can serve as the amine component. The reaction proceeds through the formation of an Eschenmoser-like salt or an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the active hydrogen compound. The products are β-amino-carbonyl compounds, known as Mannich bases, which are important scaffolds in medicinal chemistry. nih.govnih.gov

The oxidation of aromatic amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. The amine group is generally sensitive to oxidation. Potential products from the oxidation of this compound include the corresponding nitroso, nitro, or azoxy compounds. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or peroxy acids can lead to the formation of the corresponding nitrobenzene (B124822) derivative. However, the presence of the activating amine group can also lead to polymerization, yielding complex, often colored, polymeric materials. The electron-withdrawing nature of the -CF₃ group may render the aromatic ring itself more resistant to oxidative degradation compared to simpler anilines.

Spectroscopic and Analytical Data for this compound Currently Unavailable

Following a comprehensive search of publicly available scientific databases and literature, specific experimental data regarding the advanced spectroscopic and analytical characterization of this compound could not be located.

Detailed research findings, including specific chemical shifts for Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, are not presently available in the referenced materials. Similarly, High-Resolution Mass Spectrometry (HRMS) data and specific applications of MALDI Mass Spectrometry for this particular compound were not found.

While general methodologies for these analytical techniques are well-established for a wide range of related trifluoromethylated and aniline compounds, data pertaining exclusively to the 3-isopropyl substituted variant has not been published or is not accessible in the public domain. The molecular formula for this compound is confirmed as C₁₀H₁₂F₃N.

Therefore, the creation of detailed data tables and an in-depth analysis as requested in the article outline cannot be fulfilled at this time due to the absence of the necessary primary research data.

Advanced Spectroscopic and Analytical Characterization of 3 Isopropyl 4 Trifluoromethyl Aniline

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and structural features of a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of 3-Isopropyl-4-(trifluoromethyl)aniline is characterized by absorption bands corresponding to its primary amine (-NH2), trifluoromethyl (-CF3), isopropyl (-CH(CH3)2), and aromatic ring moieties.

As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ orgchemboulder.comwpmucdn.com. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the isopropyl group are observed just below 3000 cm⁻¹ vscht.cz. The powerful electron-withdrawing trifluoromethyl group gives rise to strong C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ region researchgate.netresearchgate.net. The C-N stretching vibration in aromatic amines is usually observed in the 1250-1335 cm⁻¹ range orgchemboulder.comchempedia.info. Bending vibrations for the N-H group of primary amines are found around 1580-1650 cm⁻¹ orgchemboulder.com.

Interactive Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3500 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3300-3400 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2870-2970 | C-H Stretch | Isopropyl Group |

| 1580-1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1380-1470 | C-H Bend | Isopropyl Group |

| 1100-1350 | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1250-1335 | C-N Stretch | Aromatic Amine |

| 665-910 | N-H Wag | Primary Amine (-NH₂) |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to confirm the compound's identity and purity.

The molecular formula for this compound is C₁₀H₁₂F₃N . Based on this formula and the atomic masses of its constituent elements, the theoretical elemental composition can be calculated.

Interactive Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 59.11% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.95% |

| Fluorine | F | 18.998 | 3 | 56.994 | 28.04% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.90% |

| Total | 203.207 | 100.00% |

X-ray Diffraction Crystallography of Related Molecular Systems

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid wikipedia.org. While the specific crystal structure of this compound is not detailed, analysis of related substituted anilines provides insight into the likely structural characteristics cambridge.orgresearchgate.netmdpi.com.

In the solid state, aniline (B41778) derivatives often engage in intermolecular hydrogen bonding via the amine (-NH₂) group, forming chains or more complex networks that stabilize the crystal lattice nih.gov. The presence of bulky substituents like the isopropyl and trifluoromethyl groups on the aromatic ring would significantly influence the molecular packing. These groups can create steric hindrance that affects the planarity and stacking of the benzene (B151609) rings. For instance, studies on other substituted aryl compounds show that bulky groups can cause the functional groups to twist out of the plane of the aromatic ring mdpi.com. The crystal structures of various chloroaniline derivatives have been shown to crystallize in orthorhombic and monoclinic systems, indicating the diverse packing arrangements possible for substituted anilines cambridge.org.

Surface-Sensitive Spectroscopic Characterization of Amine Functionalities

When molecules like this compound are part of a surface layer or thin film, specialized surface-sensitive techniques are required to characterize the amine functionalities.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material. However, direct quantification of amine groups can be challenging when other nitrogen-containing species are present osti.gov.

Chemical Derivatization XPS (CD-XPS) overcomes this limitation by selectively "tagging" the primary amine groups with a reagent that contains a unique elemental marker, often fluorine osti.gov. For example, an aldehyde such as (4-trifluoromethyl)benzaldehyde can react specifically with the primary amine of this compound. The introduction of this tag provides a distinct signal in the XPS spectrum (e.g., a new F 1s or C 1s component) whose intensity is directly proportional to the number of surface amine groups. This method allows for precise quantification of the amine concentration on the surface osti.govrsc.orgnih.govnih.gov.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a technique that provides information about the electronic structure and orientation of molecules on surfaces kit.edudiamond.ac.uk. The method is element-specific, meaning one can tune the X-ray energy to the absorption edge of a particular element (like carbon, nitrogen, or oxygen) to probe its local environment stanford.edu.

For an amine-functionalized surface, NEXAFS spectra at the Nitrogen K-edge can reveal details about the N-H and C-N bonds. Furthermore, by using linearly polarized X-rays and varying the angle of incidence, NEXAFS can determine the average orientation of the aniline molecules relative to the surface plane ibm.com. The intensity of specific resonance features in the NEXAFS spectrum, such as π* resonances associated with the aromatic ring, changes with the polarization angle, allowing for a detailed analysis of molecular orientation stanford.eduibm.com.

Theoretical Chemistry and Computational Modeling of 3 Isopropyl 4 Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic and Vibrational Properties

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. These ab initio and density functional theory (DFT) methods allow for the detailed examination of electronic distribution, molecular orbital energies, and vibrational frequencies, providing a microscopic understanding of the compound's characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. thaiscience.info It is frequently employed to predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For aniline (B41778) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), help in understanding the influence of different substituents on the aromatic ring. thaiscience.infoscirp.org

In the case of 3-Isopropyl-4-(trifluoromethyl)aniline, DFT would be used to determine the most stable conformation by optimizing the molecular geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Furthermore, DFT is applied to compute vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.net The electron-donating isopropyl group and the electron-withdrawing trifluoromethyl group create a complex electronic environment, which DFT can effectively model to predict the molecule's reactivity and stability. dntb.gov.ua

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.orgirjweb.com

Table 1: Illustrative Frontier Orbital Energies and Related Quantum Chemical Parameters for a Similar Compound (p-Isopropylaniline) Data sourced from a DFT B3LYP/6-311G(d,p) study on p-isopropylaniline for illustrative purposes. thaiscience.info

| Parameter | Value (eV) |

| EHOMO | -5.2286 |

| ELUMO | 0.0682 |

| Energy Gap (ΔE) | 5.2968 |

| Ionization Potential (I) | 5.2286 |

| Electron Affinity (A) | -0.0682 |

| Chemical Hardness (η) | 2.6484 |

| Chemical Potential (µ) | -2.5802 |

| Electrophilicity Index (ω) | 1.2536 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. semanticscholar.orgmdpi.com The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net Red-colored regions indicate negative potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms) that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. semanticscholar.org

For this compound, an MEP map would highlight the electron-rich amino group as a site for electrophilic interaction. The highly electronegative fluorine atoms of the trifluoromethyl group would create a region of positive electrostatic potential, influencing the molecule's interaction with nucleophiles. researchgate.net Studies on similar aniline derivatives use MEP maps to identify and understand the reactive sites within the molecule. thaiscience.infotci-thaijo.org

GIAO-NMR Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in quantum chemistry to predict NMR chemical shifts. chemrxiv.org This computational technique can provide theoretical ¹H and ¹³C NMR spectra that are often in good agreement with experimental data, aiding in the structural elucidation of complex molecules. d-nb.info

Predicting the NMR chemical shifts for this compound would involve optimizing the molecule's geometry using a method like DFT, followed by the GIAO calculation. The results would help in assigning the peaks in an experimentally obtained NMR spectrum to specific protons and carbon atoms in the molecule. The accuracy of these predictions is crucial for confirming the correct structure, especially for distinguishing between isomers. The importance of considering different molecular conformations has been highlighted as essential for precise ¹⁹F NMR chemical shift predictions. chemrxiv.org

Molecular Dynamics and Simulation Studies

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) and other simulation studies offer insights into its dynamic behavior and interactions with its environment. These methods are particularly useful for understanding structure-activity relationships.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this field. mdpi.com These models use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to predict the activity of new compounds.

For a compound like this compound, which may serve as a building block in medicinal chemistry, understanding its SAR is vital. mdpi.comnih.gov Computational SAR studies would involve generating a library of related derivatives and calculating various molecular descriptors for each. dundee.ac.uk By correlating these descriptors with experimentally determined biological activity, a predictive QSAR model can be developed. This model can then be used to design new molecules with potentially enhanced activity. For example, studies on salicylanilide (B1680751) derivatives containing a 4-(trifluoromethyl)aniline (B29031) moiety have shown that bulky and lipophilic substituents, such as an isopropyl chain, are important for antimicrobial activity. mdpi.com

Ligand-Target Interaction Modeling (General)

Computational modeling of ligand-target interactions is a cornerstone of modern drug discovery and molecular biology, providing insights into how a small molecule, or 'ligand,' might bind to a biological macromolecule, or 'target,' such as a protein or nucleic acid. While specific molecular docking and interaction studies for this compound are not extensively detailed in publicly available scientific literature, the general principles and methodologies of ligand-target interaction modeling can be described. These computational techniques are routinely applied to compounds of similar structure to predict their potential biological activity and guide further experimental research.

The primary goal of ligand-target interaction modeling is to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. This process also aims to estimate the strength of this interaction, commonly referred to as binding affinity. The fundamental steps in this type of modeling involve preparing three-dimensional structures of both the ligand (this compound) and the target protein, performing docking simulations, and analyzing the resulting poses and interactions.

Molecular Docking Simulation

Molecular docking is the most common method used for this purpose. It involves computationally placing the ligand into the binding site of a target protein in a variety of conformations and orientations. A scoring function is then used to estimate the binding affinity for each "pose."

Preparation of the Ligand: The 3D structure of this compound would first be generated and optimized to its lowest energy conformation. This involves defining correct bond lengths, angles, and charge distributions.

Preparation of the Target: A crystallographic or computationally predicted 3D structure of a potential biological target is required. This structure is prepared by adding hydrogen atoms, assigning charges, and defining the specific binding site or pocket where the ligand is expected to interact.

Docking Algorithm: The docking software uses an algorithm to explore the conformational space of the ligand within the binding site and to position it.

Scoring and Analysis: The resulting ligand poses are ranked based on a scoring function that calculates an estimated free energy of binding. The top-ranking poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein.

Key Interaction Types

The predicted binding mode of this compound with a hypothetical target would be stabilized by several types of non-covalent interactions. The specific nature of these interactions would depend on the topology and chemical environment of the target's binding site.

| Interaction Type | Potential Contribution from this compound |

| Hydrogen Bonding | The aniline (-NH2) group can act as a hydrogen bond donor. |

| Hydrophobic Interactions | The isopropyl group and the phenyl ring provide significant hydrophobicity, likely interacting with nonpolar residues in the binding pocket. |

| Halogen Bonding | The trifluoromethyl (-CF3) group can participate in halogen bonding, where the fluorine atoms act as electrophilic centers. |

| Pi-Stacking | The aromatic phenyl ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target. |

| Electrostatic Interactions | The electron-withdrawing nature of the trifluoromethyl group influences the charge distribution on the aniline ring, potentially guiding electrostatic interactions. |

Detailed research findings from specific docking studies on this compound, including precise binding energies and identified interacting residues with specific biological targets, are not available in the reviewed scientific literature. However, studies on analogous compounds containing the 4-(trifluoromethyl)aniline moiety have demonstrated the importance of this chemical group for binding to various biological targets, often highlighting the role of the trifluoromethyl group in enhancing binding affinity. For instance, research on salicylanilide-based peptidomimetics incorporating a 4-(trifluoromethyl)aniline fragment has noted its contribution to antimicrobial activity.

The Versatility of this compound in Modern Chemistry and Materials Science

The unique molecular architecture of this compound, featuring both a bulky isopropyl group and a strongly electron-withdrawing trifluoromethyl moiety, positions it as a compound of significant interest in advanced chemical synthesis and materials science. This article explores its multifaceted role as a key synthetic intermediate and its applications in the development of high-performance functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.